N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
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Overview
Description
N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is an organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the sulfonamide moiety, and two ketone groups at the 9 and 10 positions of the anthracene ring The sulfonamide group is attached to the 2-position of the anthracene ring
Mechanism of Action
Target of Action
The primary targets of N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide are d10 metal ions , such as Zinc (Zn II) and Cadmium (Cd II) ions . These ions play crucial roles in various biological processes, including enzymatic reactions, protein structure, and cellular signaling.
Mode of Action
This compound interacts with its targets by exhibiting a significant fluorescence enhancement via a turn-on photoinduced electron transfer (PET) mechanism . This interaction results in a rapid and highly reproducible signal, allowing for the detection of trace levels of Zn II and Cd II ions .
Result of Action
The primary result of the action of this compound is the detection of trace levels of Zn II and Cd II ions . This is achieved through a significant fluorescence enhancement, which provides a rapid and highly reproducible signal .
Preparation Methods
The synthesis of N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 9,10-anthraquinone with benzylamine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as alkyl halides or aryl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound has potential applications in the development of fluorescent probes and sensors. Its anthraquinone core can be modified to create compounds that exhibit fluorescence, which can be used in biological imaging and detection.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. The sulfonamide group is known for its antibacterial properties, and modifications of this compound may lead to new drugs.
Industry: It can be used in the production of dyes and pigments due to its chromophoric properties. Additionally, it may find applications in the development of organic electronic materials.
Comparison with Similar Compounds
N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can be compared with other similar compounds such as:
N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: This compound has a carboxamide group instead of a sulfonamide group. It exhibits different chemical reactivity and biological activity.
N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide: This compound has a phenyl group attached to the nitrogen atom of the sulfonamide moiety. It may have different physical and chemical properties compared to the original compound.
Properties
IUPAC Name |
N-benzyl-9,10-dioxoanthracene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4S/c23-20-16-8-4-5-9-17(16)21(24)19-12-15(10-11-18(19)20)27(25,26)22-13-14-6-2-1-3-7-14/h1-12,22H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNGHDXPKYRBHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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